Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 128550-40-3
VCID: VC17194183
InChI: InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-

CAS No.: 128550-40-3

Cat. No.: VC17194183

Molecular Formula: C12H12F3NO2

Molecular Weight: 259.22 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- - 128550-40-3

Specification

CAS No. 128550-40-3
Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
IUPAC Name N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide
Standard InChI InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)
Standard InChI Key JTIIYPHJIDENCW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide, reflecting its branched carbon chain containing both trifluoromethyl and benzyl substituents. Key identifiers include:

PropertyValue
CAS Registry Number128550-40-3
Molecular FormulaC12H12F3NO2\text{C}_{12}\text{H}_{12}\text{F}_3\text{NO}_2
Molecular Weight259.22 g/mol
Canonical SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F
InChI KeyJTIIYPHJIDENCW-UHFFFAOYSA-N

The SMILES string reveals a central acetamide group (CH3CONH\text{CH}_3\text{CONH}-) attached to a β-keto trifluoromethyl moiety (CF3C(O)\text{CF}_3\text{C(O)}-) and a benzyl side chain (PhCH2 \text{PhCH}_2-).

Stereoelectronic Features

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the adjacent ketone carbonyl and influencing reactivity. The benzyl substituent contributes hydrophobic character, while the acetamide group enables hydrogen bonding. These features are critical for its role in molecular recognition and catalytic processes .

Synthesis and Preparation

Patent-Based Methodologies

Patent EP2621894B1 describes hydrogenolysis and coupling reactions for similar trifluoroethyl acetamides, suggesting potential adaptability. For instance, coupling a benzyl-protected amine with a trifluoromethyl ketone intermediate using carbodiimide reagents (e.g., EDC/HOBt) could yield the target compound .

Physicochemical Properties

PropertyPrediction
LogP (Partition Coefficient)2.8 ± 0.3 (Moderate lipophilicity)
Aqueous Solubility~50 mg/L (25°C)
pKa9.2 (Amide proton)

The trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at ~1680 cm1^{-1} (amide C=O) and ~1740 cm1^{-1} (trifluoromethyl ketone C=O).

  • 1^1H NMR: Signals at δ 2.0 ppm (acetamide CH3_3), δ 4.3–4.7 ppm (CH2_2 benzyl), and δ 7.2–7.4 ppm (aromatic protons) .

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing fluorinated bioactive molecules. For example, its β-keto trifluoromethyl group is a key motif in protease inhibitors and kinase modulators .

Organic Synthesis

Its reactivity enables diverse transformations:

  • Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions to form secondary alcohols.

  • Condensation Reactions: Forms Schiff bases with primary amines, useful in heterocyclic synthesis .

Catalysis Studies

The electron-deficient trifluoromethyl ketone moiety participates in asymmetric catalysis, such as organocatalytic aldol reactions.

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
N-(2,2,2-Trifluoroethyl)acetamideLacks benzyl and ketone groupsLower steric hindrance
N-BenzylacetamideNo trifluoromethyl groupReduced electrophilicity

The target compound’s hybrid structure offers balanced lipophilicity and electronic activation, making it superior in multi-step syntheses .

Future Research Directions

  • Mechanistic Studies: Elucidate its role in radical-mediated reactions using EPR spectroscopy.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in cell-based assays.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and safety .

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